

Solubility Profile of Boc-D-aspartic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-D-Aspartic acid*

Cat. No.: B558561

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Introduction

N-tert-butoxycarbonyl-D-aspartic acid (**Boc-D-aspartic acid**) is a pivotal building block in modern peptide synthesis and drug discovery. As a protected amino acid derivative, its solubility characteristics in various organic solvents are critical for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of **Boc-D-aspartic acid**, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties of Boc-D-aspartic Acid

Property	Value
Molecular Formula	C ₉ H ₁₅ NO ₆
Molecular Weight	233.22 g/mol
Appearance	White to off-white solid
CAS Number	62396-48-9

Quantitative and Qualitative Solubility Data

The solubility of **Boc-D-aspartic acid** has been characterized in a limited number of solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

Solvent	Chemical Class	Solubility (mg/mL)	Molar Solubility (M)	Conditions & Notes
Dimethyl Sulfoxide (DMSO)	Sulfoxide	≥ 200[1][2][3]	≥ 0.858	Hygroscopic DMSO can impact solubility; it is recommended to use a freshly opened container.
N,N-Dimethylformamide (DMF)	Amide	~116.6	~0.500	Based on the reported solubility of the L-enantiomer (Boc-L-aspartic acid) as "clearly soluble" at 1 mmole in 2 mL. The solubility of enantiomers is generally very similar.
Methanol	Alcohol	Soluble	Not Determined	A related derivative, Boc-Asp(OtBu)-OH, is reported to be soluble in methanol.[4]
Dichloromethane (DCM)	Chlorinated Hydrocarbon	Likely Soluble	Not Determined	A polymeric derivative of L-aspartic acid has shown high solubility in dichloromethane. [5]

Chloroform	Chlorinated Hydrocarbon	Likely Soluble	Not Determined	A polymeric derivative of L-aspartic acid has shown high solubility in chloroform. [5]
Acetone	Ketone	Likely Soluble	Not Determined	A polymeric derivative of L-aspartic acid has shown high solubility in acetone. [5]
Water	Aqueous	Sparingly Soluble	Not Determined	The parent compound, D-aspartic acid, has a solubility of approximately 10 mg/mL in PBS (pH 7.2). [6] The Boc-protecting group generally decreases aqueous solubility.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For solvents where quantitative data is unavailable, the following isothermal shake-flask method is a reliable technique for determining the solubility of **Boc-D-aspartic acid**. This method is considered the "gold standard" for thermodynamic solubility measurements.

1. Materials and Equipment

- **Boc-D-aspartic acid** (solid)

- Solvent of interest (analytical grade or higher)
- Scintillation vials or other suitable sealed containers
- Thermostatic shaker or orbital shaker in a temperature-controlled environment
- Analytical balance (readable to at least 0.1 mg)
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique
- Volumetric flasks and pipettes

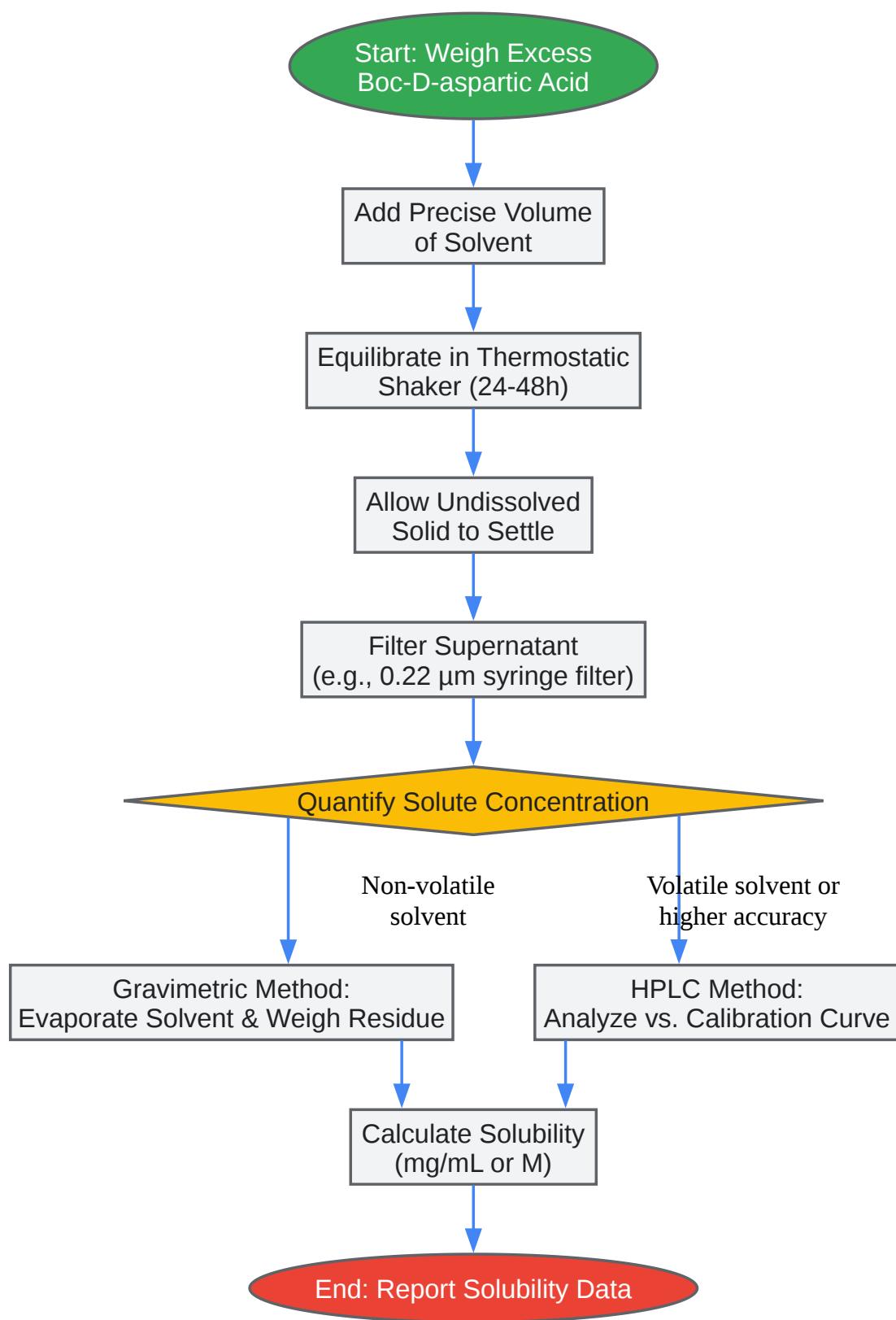
2. Procedure

- Sample Preparation: Accurately weigh an excess amount of **Boc-D-aspartic acid** into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
- Solvent Addition: Add a precise volume of the chosen solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.
- Quantification:

- Gravimetric Method (for non-volatile solvents): Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of inert gas at a temperature that will not cause degradation of the solute. Weigh the dried residue to determine the mass of dissolved **Boc-D-aspartic acid**.
- Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of **Boc-D-aspartic acid** with known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculation: Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.



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Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

Conclusion

While comprehensive quantitative solubility data for **Boc-D-aspartic acid** across a wide range of organic solvents is not extensively published, this guide provides the currently available information and a robust experimental protocol for its determination. The high solubility in polar aprotic solvents like DMSO and DMF is well-documented. For other solvent systems, the provided isothermal shake-flask method offers a reliable approach to generate the necessary data to optimize reaction conditions, streamline purification processes, and facilitate formulation development for this essential amino acid derivative.

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